molecular formula C17H18N2 B12554379 Benzo[h]-1,6-naphthyridine, 3-ethyl-2-propyl- CAS No. 145829-23-8

Benzo[h]-1,6-naphthyridine, 3-ethyl-2-propyl-

Cat. No.: B12554379
CAS No.: 145829-23-8
M. Wt: 250.34 g/mol
InChI Key: RLIMVTLOGGXGCP-UHFFFAOYSA-N
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Description

Benzo[h]-1,6-naphthyridine, 3-ethyl-2-propyl- is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of Benzo[h]-1,6-naphthyridine, 3-ethyl-2-propyl- consists of a fused benzene and pyridine ring system with ethyl and propyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[h]-1,6-naphthyridine, 3-ethyl-2-propyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of Benzo[h]-1,6-naphthyridine, 3-ethyl-2-propyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzo[h]-1,6-naphthyridine, 3-ethyl-2-propyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the naphthyridine ring.

Scientific Research Applications

Benzo[h]-1,6-naphthyridine, 3-ethyl-2-propyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[h]-1,6-naphthyridine, 3-ethyl-2-propyl- involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Benzo[h]-1,6-naphthyridine, 3-ethyl-2-propyl- can be compared with other similar compounds, such as benzofuran and benzothiophene derivatives . These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of Benzo[h]-1,6-naphthyridine, 3-ethyl-2-propyl- lies in its specific substitution pattern, which may confer distinct properties and applications.

List of Similar Compounds

  • Benzofuran derivatives
  • Benzothiophene derivatives
  • Benzimidazole derivatives

Properties

CAS No.

145829-23-8

Molecular Formula

C17H18N2

Molecular Weight

250.34 g/mol

IUPAC Name

3-ethyl-2-propylbenzo[h][1,6]naphthyridine

InChI

InChI=1S/C17H18N2/c1-3-7-15-12(4-2)10-13-11-18-16-9-6-5-8-14(16)17(13)19-15/h5-6,8-11H,3-4,7H2,1-2H3

InChI Key

RLIMVTLOGGXGCP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C2C=NC3=CC=CC=C3C2=N1)CC

Origin of Product

United States

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